molecular formula C18H25N3O2S B2372378 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine CAS No. 1396873-03-2

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine

Cat. No.: B2372378
CAS No.: 1396873-03-2
M. Wt: 347.48
InChI Key: RPHVWUBBDIDOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine is a complex organic compound that features a piperidine ring substituted with a tosyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then tosylated using tosyl chloride in the presence of a base such as pyridine. The imidazole moiety is introduced through a nucleophilic substitution reaction, where 2-ethylimidazole is reacted with a suitable leaving group attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The tosyl group can be reduced to a sulfonamide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, making it useful in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine
  • 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine

Uniqueness

4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-tosylpiperidine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity compared to its methyl and phenyl analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[(2-ethylimidazol-1-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-3-18-19-10-13-20(18)14-16-8-11-21(12-9-16)24(22,23)17-6-4-15(2)5-7-17/h4-7,10,13,16H,3,8-9,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHVWUBBDIDOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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